

Spectroscopic Profile of (2S,3R)-3-phenylbutan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenylbutan-2-ol

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Introduction

(2S,3R)-**3-phenylbutan-2-ol** is a chiral alcohol of interest in synthetic organic chemistry and stereochemical studies. Its specific stereoisomeric structure necessitates precise analytical characterization for unambiguous identification and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for (2S,3R)-**3-phenylbutan-2-ol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, based on established methodologies for similar chiral alcohols, are also presented to facilitate the acquisition of comparable data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (2S,3R)-**3-phenylbutan-2-ol**. It is important to note that while ^{13}C NMR, IR, and MS data are available in public repositories, detailed experimental ^1H NMR data, including chemical shifts, coupling constants, and specific peak assignments, are not readily found in the public domain.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (2S,3R)-**3-phenylbutan-2-ol**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^{13}C	Data not explicitly available in cited sources	-	C1 ($\text{CH}_3\text{-CH(OH)}$)
Data not explicitly available in cited sources	-	C2 (CH-OH)	
Data not explicitly available in cited sources	-	C3 (CH-Ph)	
Data not explicitly available in cited sources	-	C4 ($\text{CH}_3\text{-CH(Ph)}$)	
Data not explicitly available in cited sources	-	C5 (Aromatic C-ipso)	
Data not explicitly available in cited sources	-	C6, C10 (Aromatic C-ortho)	
Data not explicitly available in cited sources	-	C7, C9 (Aromatic C-meta)	
Data not explicitly available in cited sources	-	C8 (Aromatic C-para)	
^1H	Detailed data not available in cited sources	-	-

Note: While a general ^{13}C NMR spectrum is indicated as available in databases, specific chemical shift values are not provided in the readily accessible search results. Detailed ^1H

NMR data is currently unavailable in the public domain.

Table 2: Infrared (IR) Spectroscopy Data for (2S,3R)-**3-phenylbutan-2-ol**[\[1\]](#)

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	Broad band ~3400-3200	Strong
C-H stretch (aromatic)	~3100-3000	Medium
C-H stretch (aliphatic)	~3000-2850	Medium-Strong
C=C stretch (aromatic)	~1600, ~1495, ~1450	Medium-Weak
C-O stretch (secondary alcohol)	~1100	Strong

Note: The data presented is based on typical values for similar structures and the availability of a vapor phase IR spectrum in public databases. Specific peak assignments for (2S,3R)-**3-phenylbutan-2-ol** are not explicitly detailed.

Table 3: Mass Spectrometry (MS) Data for (2S,3R)-**3-phenylbutan-2-ol**[\[1\]](#)

m/z	Proposed Fragment	Significance
150	[C ₁₀ H ₁₄ O] ⁺	Molecular Ion (M ⁺)
135	[M - CH ₃] ⁺	Loss of a methyl group
132	[M - H ₂ O] ⁺	Loss of water
105	[C ₇ H ₅ O] ⁺ or [C ₈ H ₉] ⁺	Benzylic cleavage fragments
91	[C ₇ H ₇] ⁺	Tropylium ion
45	[C ₂ H ₅ O] ⁺	Cleavage alpha to the hydroxyl group

Note: Fragmentation patterns are predicted based on common fragmentation pathways for secondary benzylic alcohols. The GC-MS data is noted in the PubChem database.

Experimental Protocols

The following are detailed, generalized experimental protocols for the spectroscopic analysis of (2S,3R)-**3-phenylbutan-2-ol**. These protocols are based on standard methodologies for the analysis of chiral alcohols and volatile organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of (2S,3R)-**3-phenylbutan-2-ol**.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz (or higher) NMR Spectrometer.
 - Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32 (to achieve adequate signal-to-noise).
 - Relaxation Delay: 1-2 seconds.
 - Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz (or higher) NMR Spectrometer.

- Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
- Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak as an internal standard (e.g., CDCl_3 at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

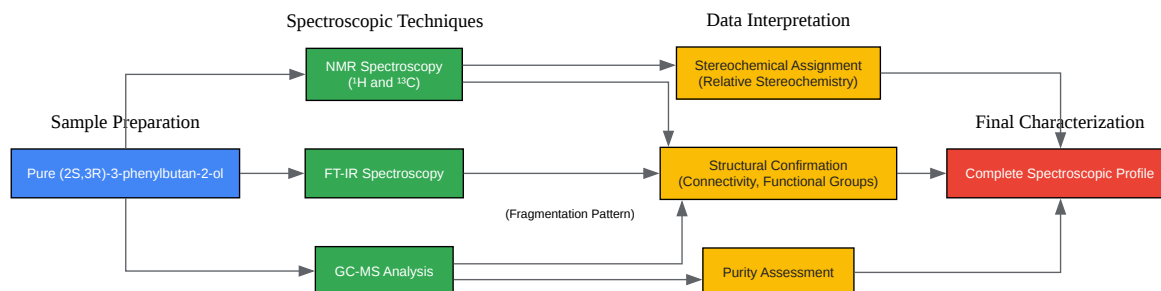
- Technique: Attenuated Total Reflectance (ATR) or thin film.
- Sample Preparation (ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean.
 - Record a background spectrum of the clean, empty crystal.
 - Place a small drop of neat (2S,3R)-**3-phenylbutan-2-ol** directly onto the center of the ATR crystal.
- Acquisition:
 - Instrument: FT-IR Spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of (2S,3R)-**3-phenylbutan-2-ol** in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Instrumentation:
 - Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - Inlet: Split/splitless injector, operated in split mode.
 - Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Source Temperature: ~230 °C.
- Data Analysis: Identify the chromatographic peak corresponding to (2S,3R)-**3-phenylbutan-2-ol** and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chiral alcohol such as (2S,3R)-**3-phenylbutan-2-ol**.



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Spectroscopic analysis workflow for (2S,3R)-3-phenylbutan-2-ol.

This diagram outlines the process from obtaining a pure sample to its comprehensive characterization using multiple spectroscopic techniques, leading to the final structural and stereochemical confirmation.

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References

- 1. (2S,3R)-3-phenylbutan-2-ol | C₁₀H₁₄O | CID 12335569 - PubChem [pubchem.ncbi.nlm.nih.gov]
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